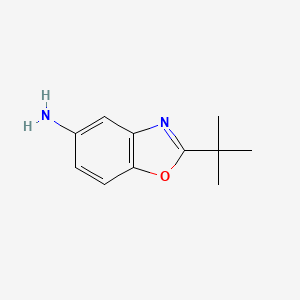

4-Bromo-7-methylisatin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

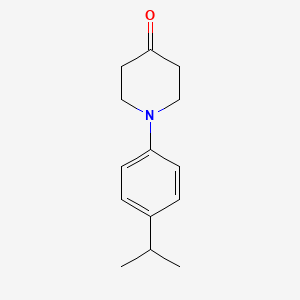

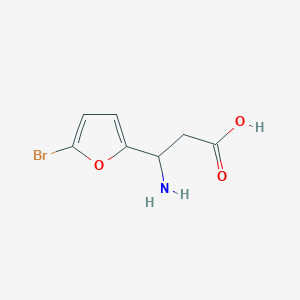

4-Bromo-7-methylisatin is a chemical compound used as a reagent, reaction component, and building block in organic chemistry . It is an important intermediate for the synthesis of other compounds .

Molecular Structure Analysis

The molecular formula of 4-Bromo-7-methylisatin is C9H6BrNO2 . Its molecular weight is 240.05 g/mol . The IUPAC name is 4-bromo-7-methyl-1H-indole-2,3-dione .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-7-methylisatin include a molecular weight of 240.05 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . Its exact mass is 238.95819 g/mol .Applications De Recherche Scientifique

Antiviral Research

4-Bromo-7-methylisatin: has been identified as a promising scaffold in the development of broad-spectrum antiviral agents. Research indicates that derivatives of isatin, the core structure of 4-Bromo-7-methylisatin, exhibit significant activity against a range of viruses, including those causing severe acute respiratory syndrome (SARS) and Middle East respiratory syndrome (MERS) . The compound’s potential in inhibiting viral replication makes it a valuable candidate for further studies aimed at creating new antiviral drugs.

Cancer Therapeutics

The isatin framework, which includes 4-Bromo-7-methylisatin , is noted for its anticancer properties. It has been involved in the synthesis of compounds that show promise against various cancer cell lines . The ability to act on multiple targets within cancer cells positions 4-Bromo-7-methylisatin as a versatile intermediate in the design of novel oncology drugs.

Drug Synthesis

As a heterocyclic compound, 4-Bromo-7-methylisatin serves as a precursor in drug synthesis. Its structure allows for various chemical reactions, leading to the creation of biologically active molecules, particularly in the synthesis of N-, C2-, and C3-substituted derivatives of isatin . This versatility is crucial for the development of new medications with improved efficacy and safety profiles.

Pharmacological Activities

Beyond its antiviral and anticancer applications, 4-Bromo-7-methylisatin is part of the isatin derivatives known for a wide array of pharmacological activities. These include antimicrobial, anti-inflammatory, anticonvulsant, anti-HIV, antioxidant, and CNS depressant functions . This broad spectrum of activities makes it an important compound in the discovery of treatments for various diseases.

Industrial Applications

In the realm of organic chemistry, 4-Bromo-7-methylisatin is utilized as a reagent, reaction component, and building block . Its role as an intermediate in the synthesis of complex compounds is invaluable, contributing to the production of high-quality reference standards and facilitating pharmaceutical testing.

Biological Research

4-Bromo-7-methylisatin: is also employed in biological research as a chemical tool to study biochemical processes. Its derivatives have been effective inhibitors of enzymes like urease and α-glucosidase, providing insights into enzyme function and aiding in the development of enzyme inhibitors .

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-7-methyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-4-2-3-5(10)6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPAAYCDBZXFOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=O)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641048 |

Source

|

| Record name | 4-Bromo-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-7-methylisatin | |

CAS RN |

874375-17-4 |

Source

|

| Record name | 4-Bromo-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1292115.png)

![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)